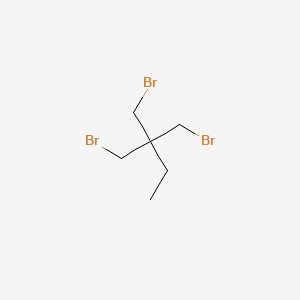

1-Bromo-2,2-bis(bromomethyl)butane

Description

Properties

CAS No. |

6974-30-7 |

|---|---|

Molecular Formula |

C6H11Br3 |

Molecular Weight |

322.86 g/mol |

IUPAC Name |

1-bromo-2,2-bis(bromomethyl)butane |

InChI |

InChI=1S/C6H11Br3/c1-2-6(3-7,4-8)5-9/h2-5H2,1H3 |

InChI Key |

HUUMSZPUWMAIHD-UHFFFAOYSA-N |

SMILES |

CCC(CBr)(CBr)CBr |

Canonical SMILES |

CCC(CBr)(CBr)CBr |

Other CAS No. |

6974-30-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Structural Analogues and Functional Group Variations

3-Bromo-2,2-bis(bromomethyl)-1-propanol (TBNPA; CAS 1522-92-5)

- Structure : A tertiary alcohol with three bromomethyl groups and a hydroxyl group.

- Regulatory Status: Listed as a substance of very high concern (SVHC) under REACH due to carcinogenicity (). California Proposition 65 restricts its use ().

- Applications : Likely used as a flame retardant precursor or intermediate.

2,2-Bis(bromomethyl)propane-1,3-diol (BMP; CAS not provided)

- Structure : A diol with two bromomethyl groups.

- Regulatory Status : SVHC under REACH and restricted in electronics under RoHS ().

- Applications : Flame retardant in polymers and textiles.

Tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate (CAS 19223-55-3)

- Structure : Phosphate ester derivative of TBNPA.

- Properties : High molecular weight, persistent, bioaccumulative, and toxic (PBT) ().

- Applications : Additive flame retardant in plastics and electronics ().

1,4-Dibromobutane (CAS 110-52-1)

Physical and Chemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Bromine Content (%) |

|---|---|---|---|---|

| 1-Bromo-2,2-bis(bromomethyl)butane* | C₆H₉Br₃ | ~180–200 (est.) | ~1.8–2.0 (est.) | ~70–75 |

| TBNPA | C₅H₈Br₃O | Not reported | Not reported | ~72 |

| BMP | C₅H₈Br₂O₂ | Not reported | Not reported | ~58 |

| 1,4-Dibromobutane | C₄H₈Br₂ | 142–144 | 1.179 | ~64 |

*Estimated based on analogs like 1-bromo-2-ethylbutane () and brominated neopentyl derivatives.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Bromo-2,2-bis(bromomethyl)butane typically involves the bromination of a precursor alkyl compound bearing methyl groups on the 2-position of butane. The key challenge is to introduce bromine atoms selectively at the 1-position and both methyl groups at the 2-position without over-bromination or formation of undesired isomers.

Bromination Using Molecular Bromine and Hydrobromic Acid

One common approach is the bromination of suitable alkyl precursors with molecular bromine (Br2) in the presence of hydrobromic acid (HBr) under controlled temperature and pressure conditions. This method allows selective substitution and addition reactions that yield the desired dibromoalkane structures.

- Reaction Conditions : The reaction is often conducted in an autoclave or sealed vessel under anhydrous or nearly anhydrous conditions to minimize side reactions.

- Temperature and Pressure : Typical temperatures range from 0 °C to 35 °C, with pressures around 345 psi reported in some studies.

- Reagents Ratio : The molar ratio of bromine to substrate and the controlled addition of HBr are critical for selectivity.

Example from Patent US3876715A :

- 2-Bromo-2-methylbutane was reacted with bromine and HBr at 35 °C and 345 psi for 1 hour.

- The process yielded predominantly 2,3-dibromo-2-alkylalkane with minimal formation of the undesired tribromo derivative.

- This demonstrates the importance of anhydrous conditions and HBr presence to control bromination extent and selectivity.

Radical Bromination Using N-Bromosuccinimide (NBS)

Another widely employed method involves the use of N-bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator or triphenyl phosphite as a catalyst. This approach is particularly useful for bromomethylation reactions.

- Solvents : Aprotic solvents such as methylene dichloride or ether are preferred.

- Temperature Control : Reaction temperature is maintained around 35-38 °C to optimize radical formation and minimize side reactions.

- Reaction Time : Typically 4-6 hours of stirring after the addition of NBS ensures completion.

Example from Patent CN103435439A :

- Ring methyl alcohol (cyclobutanemethanol analog) was reacted with NBS and triphenyl phosphite in methylene dichloride at 38 ± 2 °C.

- After reaction and purification (washing, distillation), bromomethylcyclobutane was obtained with yields of 72-75% and purity above 98%.

- Variations using diisooctyl phenyl phosphite and ether as solvent also gave similar yields and purity.

Although this example is for bromomethylcyclobutane, the methodology is adaptable for preparing this compound by selecting appropriate butane derivatives.

Acid-Catalyzed Bromination of Alcohol Precursors

The bromination of alcohols with hydrobromic acid and sulfuric acid is a classical method for preparing alkyl bromides. This method involves protonation of the hydroxyl group followed by substitution with bromide ion.

- Reagents : Concentrated hydrobromic acid (48%) and sulfuric acid are used.

- Temperature : Heating to 90-95 °C for 12-16 hours is typical, followed by distillation to isolate the product.

- Purification : Extraction with methylene chloride and washing with sodium bicarbonate solution improve purity.

Example from ChemicalBook on 1-Bromo-2-methylpropane synthesis :

- Isobutanol was reacted with hydrobromic acid and sulfuric acid under reflux.

- The crude product was purified by extraction and distillation, yielding bromoisobutane with 42.9% yield and 99.2% purity after rectification.

- Minor impurities included bromo-tert-butane and bromo-sec-butane.

This method can be extended to the preparation of this compound by using the corresponding 2,2-bis(hydroxymethyl)butane precursor.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Radical bromination with NBS | NBS, triphenyl phosphite, CH2Cl2 | 35-38 °C, 4-6 h | 72-75 | 98.2-98.6 | Suitable for bromomethylation |

| Bromination with Br2 + HBr | Br2, HBr | 0-35 °C, 345 psi, 1 h | Not specified | High | High selectivity for dibromoalkane |

| Acid-catalyzed bromination | HBr (48%), H2SO4 | 90-95 °C, 12-16 h | ~43 | ~99 | Classical substitution of alcohols |

Research Findings and Practical Considerations

- Selectivity : The presence of hydrobromic acid during bromination with molecular bromine suppresses over-bromination, favoring dibromo derivatives over tribromo side products.

- Solvent Effects : Aprotic solvents like methylene dichloride facilitate radical bromination by stabilizing intermediates and improving yields.

- Temperature Control : Maintaining moderate temperatures (35-40 °C) prevents decomposition and side reactions in radical bromination, while higher temperatures (90-95 °C) are required for acid-catalyzed substitution.

- Purification : Multiple washings with water and sodium bicarbonate solutions, followed by distillation under reduced pressure, are essential to achieve high purity products.

- Industrial Viability : The radical bromination method using NBS is favored for industrial scale due to mild conditions and good yields, whereas acid-catalyzed methods are simpler but may have lower yields and require longer reaction times.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthetic routes for 1-bromo-2,2-bis(bromomethyl)butane?

- Methodological Answer : The compound can be synthesized via bromination of 2,2-bis(bromomethyl)butane using N-bromosuccinimide (NBS) under radical initiation or via alkylation of dibromomethane with tert-butyl bromide. For regioselective bromination, photochemical methods (e.g., UV light) are recommended to minimize side reactions . Retrosynthetic analysis using AI-powered models (e.g., Reaxys or Pistachio databases) can predict feasible routes, prioritizing one-step reactions with >95% yield .

Q. How should researchers purify this compound to achieve >99% purity?

- Methodological Answer : Post-synthesis, purification via fractional distillation (boiling point range: 120–125°C at reduced pressure) is effective. Confirm purity using GC-MS or HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water). Recrystallization from ethanol at low temperatures (−20°C) can further remove brominated byproducts .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to its lachrymatory and corrosive properties. Store in amber glass bottles under nitrogen to prevent light-induced decomposition. Neutralize spills with sodium bicarbonate, and dispose via halogenated waste streams per EPA guidelines .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitutions (SN2 vs. E2)?

- Methodological Answer : The bulky 2,2-bis(bromomethyl) groups hinder backside attack in SN2, favoring E2 elimination with strong bases (e.g., KOtBu). Computational modeling (DFT at B3LYP/6-31G* level) predicts a 15:1 E2/SN2 selectivity ratio in polar aprotic solvents like DMSO. Experimental validation via kinetic isotope effects (KIE) can resolve mechanistic ambiguities .

Q. How can contradictions in NMR spectral data for brominated derivatives like this compound be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., 77.36 ppm for Br-C vs. predicted 75–80 ppm) may arise from solvent effects (CDCl vs. DMSO-d) or residual protons. Use 2D NMR (HSQC, HMBC) to assign signals unambiguously. Compare with reference spectra of structurally analogous compounds (e.g., dimethyl 5-(3-bromo-2,2-bis(bromomethyl)propoxy)isophthalate) .

Q. What computational models predict the thermodynamic stability of this compound derivatives?

- Methodological Answer : Apply QSPR (Quantitative Structure-Property Relationship) models trained on halogenated alkane datasets. Neural networks (e.g., CC-DPS) can predict bond dissociation energies (BDEs) for Br-C bonds (average BDE: 65 kcal/mol) and assess stability under thermal stress. Validate with DSC (Differential Scanning Calorimetry) to detect exothermic decomposition above 200°C .

Q. What advanced spectroscopic techniques confirm the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Use X-ray crystallography to resolve crystal structures of Suzuki-Miyaura adducts. For dynamic systems, time-resolved IR spectroscopy tracks bond formation (C-Br stretching at 550 cm). High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions ([M+H] at m/z 311.8) and fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in Grignard reactions involving this compound?

- Methodological Answer : Discrepancies (e.g., variable yields in THF vs. EtO) may stem from solvent polarity or Mg activation. Conduct kinetic studies under inert atmospheres, monitoring reaction progress via in situ Raman spectroscopy. Compare with literature on sterically hindered bromoalkanes (e.g., 2-bromo-2-methylpentane) to identify solvent-dependent trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.